

# RU-TRAAK-2: A Technical Guide to a Reversible TRAAK Channel Inhibitor

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## Compound of Interest

Compound Name: RU-Traak-2

Cat. No.: B7854642

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Disclaimer: Contrary to the topic's premise of **RU-TRAAK-2** as a TRAAK channel activator, all available scientific and commercial data indicates that **RU-TRAAK-2** is a reversible inhibitor of the TRAAK (K2P4.1) potassium channel. This guide will therefore detail its properties and function as an inhibitor.

## Introduction

**RU-TRAAK-2** is a small molecule that has been identified as a reversible inhibitor of the TWIK-related arachidonic acid-stimulated K<sup>+</sup> (TRAAK) channel.[1][2] TRAAK channels, encoded by the KCNK4 gene, are members of the two-pore domain potassium (K2P) channel family. These channels are predominantly expressed in the nervous system and play a crucial role in establishing the resting membrane potential and regulating neuronal excitability.[3] They are mechanosensitive and are activated by physical stimuli such as membrane stretch, as well as chemical stimuli like polyunsaturated fatty acids (e.g., arachidonic acid) and temperature changes.[3][4] The discovery of specific modulators for these channels, such as **RU-TRAAK-2**, is pivotal for dissecting their physiological roles and exploring their therapeutic potential.

## Chemical Structure and Properties

**RU-TRAAK-2** is a synthetic organic compound. Its chemical identity and key properties are summarized in the tables below.

## Chemical Identification

Identifier	Value
IUPAC Name	N-(benzo[d]thiazol-2-ylmethyl)-N-(prop-2-yn-1-yl)benzamide
CAS Number	1210538-56-9
Molecular Formula	C <sub>19</sub> H <sub>17</sub> N <sub>3</sub> OS
SMILES	<chem>O=C(NCC#CC1=CC=CC=C1)N(CC2=NC3=CC=CC=C3S2)C</chem>

## Physicochemical Properties

Property	Value	Source
Molecular Weight	335.42 g/mol	[1]
Appearance	Solid, white to yellow	MedchemExpress
Solubility	Soluble in DMSO	MedchemExpress
Purity	>98%	[5]
Storage	Powder: -20°C for 2 years; In DMSO: -80°C for 6 months	[5]

A notable feature of **RU-TRAAK-2**'s structure is the presence of an alkyne group, which makes it a reagent suitable for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This allows for the covalent linkage of **RU-TRAAK-2** to other molecules containing an azide group, a property that can be exploited for various experimental applications, such as target identification and localization studies.

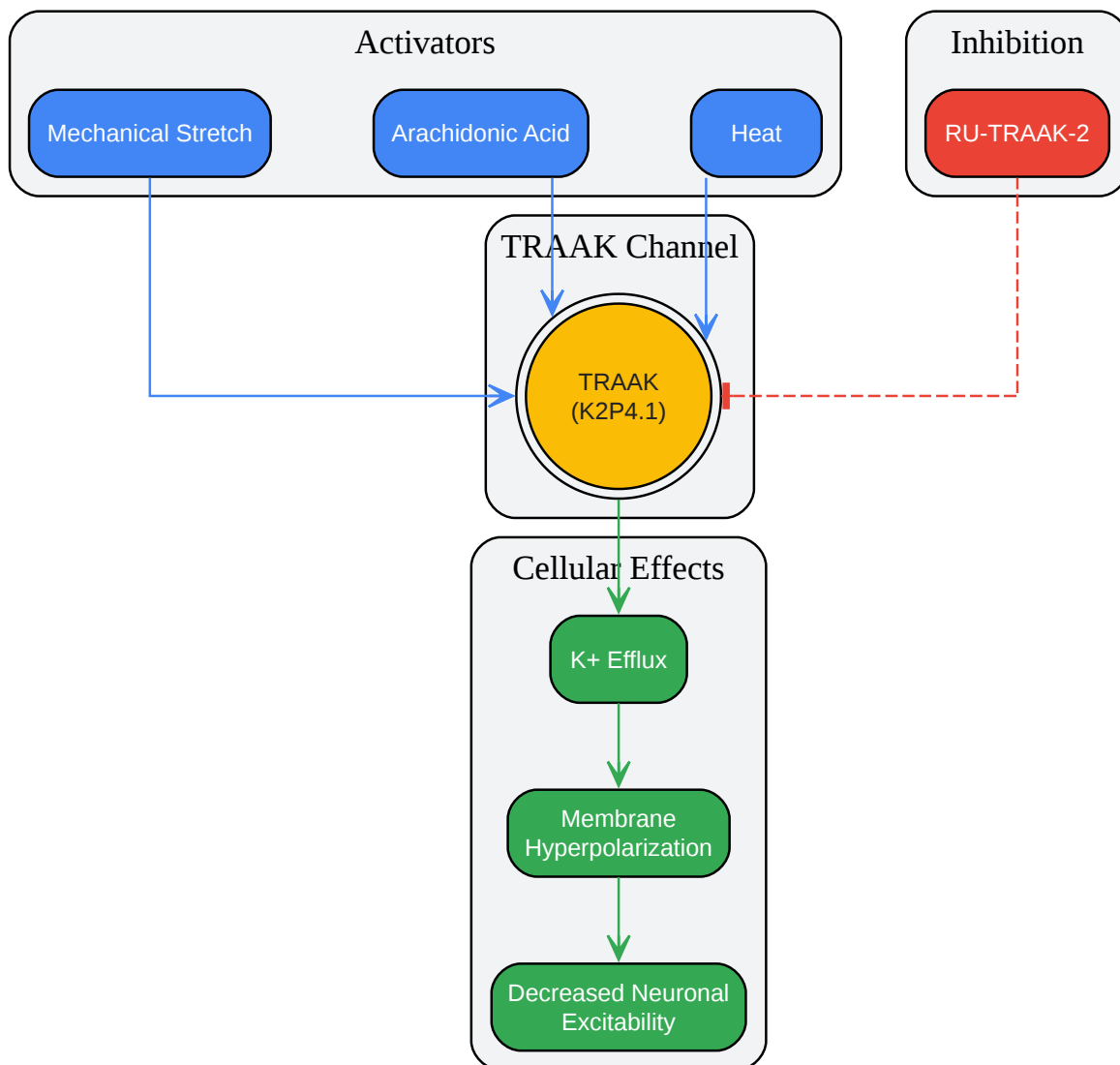
## Biological Activity and Mechanism of Action

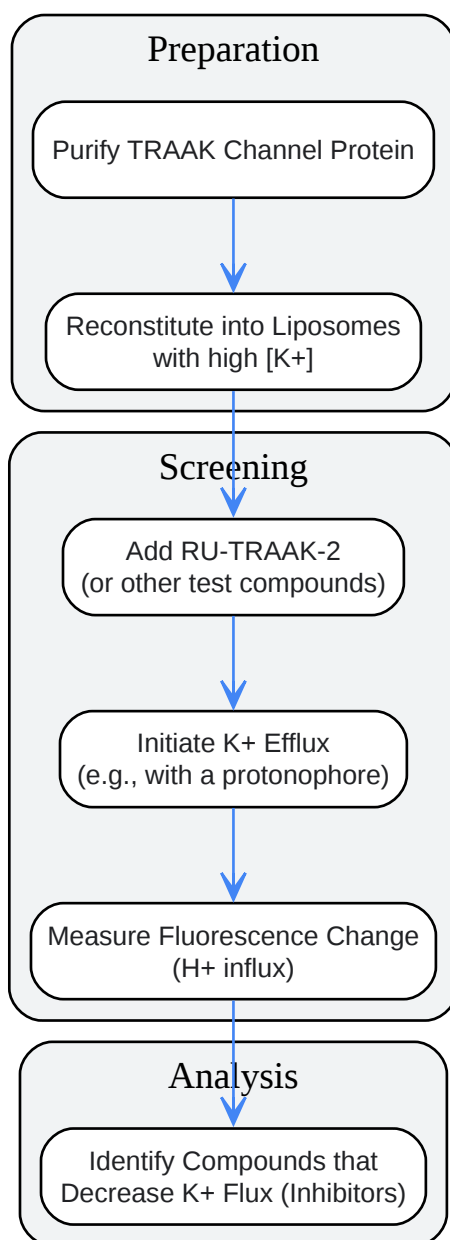
**RU-TRAAK-2** is a completely reversible inhibitor of the TRAAK channel.[1][2] It exhibits selectivity for TRAAK over other non-K<sub>2</sub>P channels such as Kv1.2, Slo1, and GIRK2.[1][2] The inhibitory action of **RU-TRAAK-2** has been noted to extend to other K<sub>2</sub>P channels, including TWIK-1 (K<sub>2</sub>P1.1), TASK-1 (K<sub>2</sub>P3.1), and TRESK (K<sub>2</sub>P18.1).[6]

The precise mechanism by which **RU-TRAAK-2** inhibits the TRAAK channel has not been extensively detailed in publicly available literature. However, its identification likely stemmed from high-throughput screening assays designed to find modulators of K<sup>+</sup> channels.

## Signaling Pathway Context: TRAAK Channel Function

To understand the impact of an inhibitor like **RU-TRAAK-2**, it is essential to visualize the role of the TRAAK channel in cellular signaling. The following diagram illustrates the general function of the TRAAK channel in response to stimuli and its effect on neuronal excitability. Inhibition by **RU-TRAAK-2** would counteract these processes.





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## References

- 1. [utsouthwestern.elsevierpure.com](https://utsouthwestern.elsevierpure.com) [[utsouthwestern.elsevierpure.com](https://utsouthwestern.elsevierpure.com)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 3. [scbt.com](https://scbt.com) [[scbt.com](https://scbt.com)]
- 4. Molecular regulations governing TREK and TRAAK channel functions - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. [pnas.org](https://pnas.org) [[pnas.org](https://pnas.org)]
- 6. The Polysite Pharmacology of TREK K2P Channels - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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